molecular formula C17H20N2O4S B5584969 ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 5940-39-6

ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B5584969
CAS RN: 5940-39-6
M. Wt: 348.4 g/mol
InChI Key: ZTELUUOLOBJBTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates involves an efficient methodology starting from N-arylthiazole-2-amines. The optimal conditions include using ethyl chloroacetate as the alkylating agent and NaH as the base in THF, leading to high yields of the desired products (Babar et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of a closely related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, revealed a non-planar molecular geometry stabilized by intra- and intermolecular hydrogen bonds, elucidating the importance of thiazole's structural orientation in forming solid-state arrangements (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Thiazole derivatives undergo a plethora of chemical reactions, contributing to their versatility. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds were synthesized via reactions involving benzothiazole and ethyl bromocyanoacetate, showcasing the reactivity of thiazole-containing compounds toward nucleophilic addition and substitution reactions (Nassiri & Milani, 2020).

Safety and Hazards

Sigma-Aldrich provides this product to researchers and assumes that the buyer takes responsibility to confirm the product’s identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty with respect to this product . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Future Directions

The future directions for the use of ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate would likely depend on the results of ongoing research involving this compound. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research .

properties

IUPAC Name

ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-22-15(21)8-13-10-24-17(18-13)19-14(20)9-23-16-11(2)6-5-7-12(16)3/h5-7,10H,4,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELUUOLOBJBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352090
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5940-39-6
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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